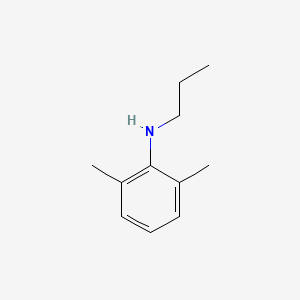

N-(2,6-dimethylphenyl)-N-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-N-propylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYPATHQWVWUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework and Research Significance Within Amine Chemistry

The chemical identity of N-(2,6-dimethylphenyl)-N-propylamine is defined by the interplay of its constituent functional groups: a tertiary amine, an aromatic phenyl ring, two methyl groups ortho to the nitrogen, and an N-propyl substituent. This specific arrangement has significant implications for its reactivity and potential applications.

The lone pair of electrons on the nitrogen atom, a defining feature of amines, is integral to its basicity and nucleophilicity. However, in this compound, the delocalization of this lone pair into the aromatic ring through resonance reduces its availability for protonation, rendering it less basic than its aliphatic counterparts. study.com The presence of two methyl groups at the ortho positions of the phenyl ring introduces significant steric hindrance around the nitrogen atom. This steric shielding can impede the approach of electrophiles and other reactants, thereby influencing its reaction kinetics and selectivity. researchgate.netyoutube.com

The research significance of this compound lies in its potential as a building block in organic synthesis. Tertiary amines are widely used as catalysts, bases, and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. markwideresearch.com The specific substitution pattern of this compound could lead to novel applications where fine-tuning of steric and electronic properties is crucial.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |

| This compound | C₁₁H₁₇N | 163.26 | Not available | Tertiary aromatic amine with steric hindrance |

| Propylamine (B44156) | C₃H₉N | 59.11 | 47-51 | Primary aliphatic amine, strong base wikipedia.orgnih.gov |

| 2,6-Xylidine (2,6-Dimethylaniline) | C₈H₁₁N | 121.18 | 215 | Primary aromatic amine, precursor to pharmaceuticals wikipedia.org |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 194 | Tertiary aromatic amine, precursor to dyes spectroscopyonline.com |

Note: Data for this compound is limited; properties of related compounds are provided for context.

Current Research Landscape and Gaps Pertaining to N 2,6 Dimethylphenyl N Propylamine

Strategic Approaches to N-Alkylation of 2,6-Dimethylaniline (B139824)

The most direct approach to synthesizing this compound is through the N-alkylation of 2,6-dimethylaniline. This involves introducing a propyl group directly onto the nitrogen atom of the primary amine. However, a significant challenge in the N-alkylation of primary amines is preventing over-alkylation, which leads to the formation of the tertiary amine, N,N-dipropyl-2,6-dimethylaniline, and potentially quaternary ammonium (B1175870) salts. psu.edu

Direct Amination Routes and Optimization

Direct amination, or N-alkylation, typically involves the reaction of 2,6-dimethylaniline with a propylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base. The base is crucial for neutralizing the hydrogen halide byproduct formed during the reaction, thereby driving the equilibrium towards the product.

Common bases used for this transformation include inorganic carbonates (e.g., potassium carbonate, cesium carbonate) and non-nucleophilic organic amines (e.g., triethylamine, diisopropylethylamine). The choice of solvent can also influence the reaction's efficiency and selectivity, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being employed. The basicity and solubility of cesium carbonate in anhydrous DMF can be particularly effective in promoting mono-N-alkylation while suppressing the undesired dialkylation. researchgate.net

Optimization of this route focuses on controlling the reaction stoichiometry, temperature, and choice of base to maximize the yield of the desired secondary amine. Using the amine as the limiting substrate can often lead to over-alkylation; therefore, careful control over the amount of alkylating agent is critical. psu.edu

| Parameter | Condition | Rationale |

| Alkylating Agent | 1-Bromopropane, 1-Iodopropane | Iodoalkanes are more reactive but also more expensive than bromoalkanes. |

| Base | K₂CO₃, Cs₂CO₃ | Cesium carbonate offers higher solubility and basicity, often leading to better yields for mono-alkylation. researchgate.net |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents facilitate the Sₙ2 reaction mechanism. |

| Temperature | Room Temp. to 80 °C | Higher temperatures can increase reaction rate but may also promote over-alkylation. |

| Stoichiometry | 1:1 to 1:1.2 (Amine:Halide) | Precise control is needed to minimize the formation of tertiary amine byproducts. |

Reductive Amination Techniques Utilizing Propionaldehyde (B47417) or Propanone

Reductive amination is a highly versatile and selective method for synthesizing secondary amines. This two-step, one-pot process involves the initial reaction of 2,6-dimethylaniline with a carbonyl compound—either propionaldehyde (propanal) or propanone (acetone)—to form an intermediate imine or enamine. This intermediate is then reduced in situ to the target amine, this compound.

A key advantage of this method is the significantly reduced likelihood of over-alkylation compared to direct amination with alkyl halides. The reaction with propionaldehyde will directly yield the desired N-propyl amine. If propanone is used, an N-isopropyl amine would be formed.

A wide array of reducing agents can be employed for the reduction step. Mild hydride reagents are particularly effective. organic-chemistry.org

Sodium triacetoxyborohydride (B8407120) (STAB) : This is a mild and selective reducing agent, particularly effective for reductive aminations, as it does not readily reduce the carbonyl starting material. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : Effective at slightly acidic pH, which favors the formation of the iminium ion intermediate.

Catalytic Hydrogenation : This method involves using hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel). It is considered a "green" chemistry approach but requires specialized pressure equipment.

The reaction is typically performed in solvents like dichloromethane (B109758) (DCM), methanol, or 2,2,2-trifluoroethanol. organic-chemistry.org

| Carbonyl Source | Reducing Agent | Typical Solvent | Key Feature |

| Propionaldehyde | Sodium Triacetoxyborohydride | Dichloromethane, 1,2-Dichloroethane | High selectivity for mono-alkylation; proceeds under mild conditions. organic-chemistry.org |

| Propionaldehyde | H₂ / Pd/C or Raney Ni | Methanol, Ethanol (B145695) | "Green" method, byproduct is water; requires hydrogenation equipment. google.comresearchgate.net |

| Propionaldehyde | Phenylsilane / Dibutyltin dichloride | Methanol | Catalytic system applicable to various aldehydes and anilines. |

Phase-Transfer Catalysis in N-Propylation Reactions

Phase-transfer catalysis (PTC) is an effective technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. mdpi.com For the N-propylation of 2,6-dimethylaniline, this method involves the use of a propylating agent (e.g., 1-bromopropane) in an organic solvent, with a solid inorganic base (e.g., potassium carbonate or sodium hydroxide) and a catalytic amount of a phase-transfer catalyst.

The catalyst, commonly a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), transports the hydroxide (B78521) or carbonate anion from the solid/aqueous phase into the organic phase. nih.gov This anion then deprotonates the aniline (B41778), generating a more nucleophilic amide anion in the organic phase, which readily reacts with the propyl halide. This technique can enhance reaction rates and allow for the use of inexpensive inorganic bases under milder conditions. phasetransfercatalysis.com Ionic liquids can also serve as both the solvent and the phase-transfer catalyst, sometimes improving selectivity. psu.edumdpi.com

Alternative Synthetic Pathways Involving Precursor Functionalization

Alternative routes to this compound involve the synthesis and subsequent modification of functionalized precursors. These multi-step pathways can offer advantages in terms of selectivity or access from different starting materials.

Synthesis from N-(2,6-dimethylphenyl)formamide Derivatives

This approach involves the initial formylation of 2,6-dimethylaniline to produce N-(2,6-dimethylphenyl)formamide. This transformation is typically achieved by reacting the aniline with formic acid or a formic acid derivative. researchgate.net The resulting formamide (B127407) can then be used as a precursor.

One potential pathway involves the reduction of the formamide group to a methylamino group (-NHCH₃) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This would yield N-methyl-2,6-dimethylaniline. Subsequent N-alkylation of this secondary amine with a propyl halide, following the principles of direct amination (Section 2.1.1), would produce N-methyl-N-propyl-2,6-dimethylaniline, which is not the target compound.

A more direct, albeit less common, route would be the reductive amination of a suitable precursor. A more viable strategy is to first N-propylate the N-(2,6-dimethylphenyl)formamide and then reduce the amide carbonyl. However, alkylating the formamide nitrogen can be challenging. A more standard approach is to reduce the formamide to the amine and then perform a second alkylation. Given the complexity and potential for side products, this route is generally less direct than the methods described in section 2.1.

Utilization of Organometallic Reagents in C-N Bond Formation

Modern organometallic chemistry provides powerful tools for the formation of carbon-nitrogen bonds, offering an alternative to classical nucleophilic substitution or reductive amination. The most prominent of these is the Buchwald-Hartwig amination.

This palladium-catalyzed cross-coupling reaction would involve the reaction of a 2,6-dimethylphenyl halide (e.g., 1-bromo-2,6-dimethylbenzene or 1-chloro-2,6-dimethylbenzene) with propylamine (B44156). The reaction is carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). researchgate.net

This method is highly versatile and tolerates a wide range of functional groups on both coupling partners. It provides a mechanistically distinct pathway to the target compound, building the molecule by coupling two smaller fragments, which can be advantageous depending on the availability of starting materials. Iron-based catalysts have also been explored for C-N bond formation between alcohols and amines through a "hydrogen-borrowing" mechanism, presenting another potential organometallic route. acs.org

| Method | Aryl Component | Amine Component | Catalytic System |

| Buchwald-Hartwig Amination | 1-Bromo-2,6-dimethylbenzene | Propylamine | Pd(OAc)₂, Phosphine Ligand, NaOtBu |

| "Hydrogen Borrowing" Catalysis | 2,6-Dimethylaniline | Propan-1-ol | Iron or Ruthenium complex |

Stereochemical Control in Asymmetric Synthesis (if applicable to chiral derivatives)

While this compound itself is not chiral, derivatives of this compound where the propyl chain contains a stereocenter are of interest in various fields, including pharmaceutical and materials science. The synthesis of such chiral derivatives requires stereochemical control to obtain the desired enantiomer or diastereomer. Asymmetric synthesis provides the tools to achieve this control.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For chiral derivatives of this compound, this can be achieved through several strategies, primarily involving the use of chiral catalysts or biocatalysts.

One powerful method is the asymmetric hydrogenation of a prochiral enamine or imine precursor. This approach has seen significant advances through the development of transition metal catalysts bearing chiral ligands. nih.govacs.org For instance, iridium complexes with chiral phosphino-oxazoline ligands have been successfully used for the asymmetric reduction of N-aryl imines, achieving high enantioselectivities. nih.gov Similarly, biocatalytic methods, such as the use of engineered enzymes, are emerging as a green and highly selective alternative for the synthesis of chiral amines. researchgate.netrochester.edu Engineered variants of myoglobin (B1173299) have been shown to catalyze the asymmetric N-H carbene insertion of aromatic amines, providing a route to a range of substituted aryl amines with good enantiomeric excess. researchgate.netrochester.edu

Below is a representative table of catalyst systems that could be adapted for the enantioselective synthesis of chiral N-(2,6-dimethylphenyl)-N-alkylamine derivatives, based on literature for analogous transformations.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | up to 90% | nih.gov |

| Ni-BenzP* L4 | N-aryl imino esters | up to 98% | acs.org |

| Engineered Myoglobin | Aromatic amines and 2-diazopropanoate esters | up to 82% | researchgate.netrochester.edu |

This table presents data for analogous reactions and suggests potential applicability to the synthesis of chiral derivatives of this compound.

Diastereoselective Approaches

Diastereoselective synthesis is employed when the target molecule contains multiple stereocenters, and the goal is to control the relative configuration of these centers. A common and effective strategy for achieving diastereoselectivity in amine synthesis is the use of chiral auxiliaries. osi.lvsigmaaldrich.comresearchgate.net

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to either the amine or the alkylating agent.

A well-established class of chiral auxiliaries are the Evans oxazolidinones. williams.edu These can be acylated and then undergo diastereoselective alkylation. williams.edu The resulting product can be cleaved to yield the chiral carboxylic acid, which could then be converted to the desired amine derivative. Another widely used chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv Reaction of this auxiliary with an aldehyde or ketone forms a sulfinylimine, which can then undergo diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group reveals the chiral amine.

The following table illustrates the utility of chiral auxiliaries in achieving high diastereoselectivity in the synthesis of chiral amines, which could be applied to derivatives of the target compound.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephenamine | Diastereoselective alkylation | >95:5 | nih.gov |

| (S)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylation | 98:2 | williams.edu |

| N-tert-butanesulfinyl | Diastereoselective reduction of ketimines | High | osi.lv |

This table provides examples of diastereoselective reactions using chiral auxiliaries that could be adapted for the synthesis of chiral derivatives of this compound.

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it nucleophilic and basic, allowing it to participate in a variety of chemical transformations.

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N,N-disubstituted amides. This reaction is a fundamental transformation of secondary amines. The reaction with an acyl chloride, for instance, proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the stable amide product. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct.

A representative acylation reaction is the reaction of this compound with acetyl chloride to yield N-(2,6-dimethylphenyl)-N-propylacetamide.

Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Acetyl Chloride | N-(2,6-dimethylphenyl)-N-propylacetamide | Inert solvent (e.g., dichloromethane), presence of a non-nucleophilic base (e.g., triethylamine) |

Similar to acylation, this compound can react with sulfonyl chlorides in a process known as sulfonylation. This reaction yields a sulfonamide, a functional group of significant importance in medicinal chemistry. The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of N-(2,6-dimethylphenyl)-N-propyl-4-methylbenzenesulfonamide.

Carbamoylation involves the reaction of the secondary amine with a carbamoyl (B1232498) chloride. This reaction introduces a carbamoyl group and results in the formation of a substituted urea (B33335). For instance, the reaction of this compound with a generic carbamoyl chloride (R₂NCOCl) would yield a tetrasubstituted urea. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl.

Sulfonylation and Carbamoylation Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Product |

| Sulfonylation | This compound | p-Toluenesulfonyl chloride | N-(2,6-dimethylphenyl)-N-propyl-4-methylbenzenesulfonamide |

| Carbamoylation | This compound | Dimethylcarbamoyl chloride | 1,1-dimethyl-3-(2,6-dimethylphenyl)-3-propylurea |

Substituted ureas can be synthesized from this compound through its reaction with isocyanates. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea linkage. The reaction is typically high-yielding and proceeds under mild conditions. For example, the reaction of this compound with phenyl isocyanate would produce 1-(2,6-dimethylphenyl)-1-propyl-3-phenylurea. The steric hindrance from the ortho-methyl groups on the phenyl ring of the amine does not significantly impede this reaction.

Formation of a Urea Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | Phenyl isocyanate | 1-(2,6-dimethylphenyl)-1-propyl-3-phenylurea |

The secondary amine functionality of this compound is susceptible to oxidation. Oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may result in the formation of a stable nitroxide radical. Stronger oxidizing agents can lead to more complex product mixtures, potentially involving cleavage of the N-propyl group or modifications to the aromatic ring. For instance, oxidation of structurally similar N,N-dimethylanilines can lead to N-dealkylation and the formation of formanilides.

As this compound is already in a reduced (amino) form, it does not typically undergo further reduction at the amine functionality. However, the aromatic ring can be reduced under certain conditions, such as catalytic hydrogenation at high pressure and temperature, which would lead to the formation of N-(2,6-dimethylcyclohexyl)-N-propylamine. Reductive deamination, the complete removal of the amino group to be replaced by a hydrogen atom, can be achieved under specific conditions using reagents like alkyl nitrites in a suitable solvent.

Potential Oxidation and Reduction Products

| Transformation | Reagents (Example) | Potential Product(s) |

| Oxidation | Hydrogen Peroxide / Fenton's Reagent | N-oxide, N-dealkylation products, ring-hydroxylated species |

| Reduction of Aromatic Ring | H₂, High Pressure, High Temperature, Rh/C catalyst | N-(2,6-dimethylcyclohexyl)-N-propylamine |

| Reductive Deamination | Alkyl nitrite (B80452) (e.g., isoamyl nitrite) in DMF | 1,3-dimethylbenzene |

Reactions Involving the Dimethylphenyl Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution, with the regiochemical outcome being influenced by the directing effects of the N-propylamino group and the two methyl groups.

The N-propylamino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. The two methyl groups are also activating and ortho-, para-directing. However, the positions ortho to the amino group are sterically hindered by the methyl groups themselves.

In strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the secondary amine is protonated to form an ammonium salt (-NH⁺R₂). This protonated group is strongly deactivating and meta-directing. Consequently, electrophilic substitution under these conditions is expected to occur at the meta-position relative to the amino group.

For electrophilic aromatic substitution reactions carried out under less acidic or neutral conditions, such as bromination with Br₂ in acetic acid, the N-propylamino group remains activating. The combined directing effects of the amino and methyl groups would favor substitution at the para-position (position 4) relative to the amino group, as the ortho-positions are sterically hindered. Substitution at the meta-positions (positions 3 and 5) is also possible, particularly if the reaction conditions favor kinetic control or if a Lewis acid catalyst is used, which can promote substitution at the less sterically hindered meta position.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent and Conditions | Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 4-nitro-N-(2,6-dimethylphenyl)-N-propylamine (minor), 3-nitro-N-(2,6-dimethylphenyl)-N-propylamine (major) | Protonation of the amine leads to a deactivating, meta-directing ammonium group. |

| Bromination | Br₂, Acetic Acid | 4-bromo-N-(2,6-dimethylphenyl)-N-propylamine | The N-propylamino and methyl groups are ortho-, para-directing. The para position is sterically most accessible. |

Transition-Metal Catalyzed Cross-Coupling Reactions

The formation of carbon-nitrogen (C-N) bonds through transition-metal catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of a wide array of molecules, including pharmaceuticals, agrochemicals, and materials. The Buchwald-Hartwig amination, typically catalyzed by palladium complexes, and copper-catalyzed Ullmann-type couplings are the most prominent methods for this transformation. nih.gov However, the coupling of sterically hindered secondary amines like this compound presents a significant challenge. nih.govnih.gov

The steric bulk arising from the ortho-dimethylphenyl group can impede the approach of the amine to the metal center, hindering the formation of the key metal-amide intermediate necessary for the catalytic cycle. organic-chemistry.org Consequently, reactions involving such amines often require carefully optimized conditions, including the use of specialized ligands that can accommodate the bulky substrates and promote efficient catalysis.

Recent advancements have demonstrated that copper-catalyzed C-N coupling reactions can be a viable alternative to palladium-based systems for sterically demanding substrates. nih.gov The development of novel ligands has been instrumental in overcoming the challenges associated with hindered coupling partners. For instance, a pyrrole-ol based ligand has been shown to facilitate the copper-catalyzed coupling of ortho-substituted aryl iodides with sterically hindered amines. nih.govnih.gov This ligand is thought to form a highly electron-rich copper(I) complex that promotes the oxidative addition step, even with sterically encumbered electrophiles. nih.gov

Below is a table summarizing representative conditions and yields for the copper-catalyzed cross-coupling of a sterically hindered secondary amine, which serves as a model for the reactivity of this compound, with various aryl iodides.

| Aryl Iodide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Iodotoluene | A sterically hindered secondary amine | CuI (10 mol%), Pyrrole-ol ligand (10 mol%) | K₃PO₄ | DMSO | 90 | 24 | 75 |

| 2,6-Dimethyliodobenzene | 60 | ||||||

| 1-Iodonaphthalene | 85 | ||||||

| 2-Iodobiphenyl | 70 |

Mechanistic Investigations of Key Derivatization Reactions

Kinetic Studies of Amine Reactivity

Kinetic studies of cross-coupling reactions involving sterically hindered amines are essential for elucidating the rate-determining step and understanding the factors that govern the reaction rate. In the context of the Buchwald-Hartwig amination, the catalytic cycle is generally understood to involve three primary steps: oxidative addition of the aryl halide to the palladium(0) catalyst, coordination of the amine to the resulting palladium(II) complex followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.

The steric bulk of this compound can significantly impact the rates of these elementary steps. Computational studies on related systems have suggested that for sterically hindered ligands and substrates, either the oxidative addition or the reductive elimination can be the rate-limiting step. The increased steric hindrance around the nitrogen atom can slow down the coordination to the palladium center and the subsequent reductive elimination.

Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable insights into the reaction mechanism. In palladium-catalyzed amination reactions, the key intermediates are the oxidative addition product (an arylpalladium(II) halide complex) and the palladium-amido complex formed after the coordination and deprotonation of the amine.

The isolation and characterization of these intermediates in reactions involving sterically hindered amines are challenging due to their potential instability. However, studies on analogous systems have provided evidence for their existence. For example, in the palladium-catalyzed amination of aryl bromides, a dimeric palladium(I) species has been identified as the catalyst resting state in some cases. Furthermore, three-coordinate palladium(II) alkylamido complexes have been identified as the immediate precursors to the C-N bond-forming reductive elimination step.

For a reaction involving this compound, the steric crowding around the nitrogen atom would likely influence the geometry and stability of the palladium-amido intermediate. This steric pressure could potentially favor a three-coordinate intermediate, which is believed to be more reactive towards reductive elimination. While no specific intermediates involving this compound have been isolated and characterized, the mechanistic framework established for related sterically hindered anilines provides a strong basis for understanding the likely intermediates in its derivatization reactions. Further research, potentially employing advanced spectroscopic techniques and computational modeling, would be necessary to definitively identify and characterize the transient species involved in the cross-coupling reactions of this sterically encumbered amine.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of N-(2,6-dimethylphenyl)-N-propylamine are predicted to exhibit distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show signals for the aromatic protons of the dimethylphenyl ring and the aliphatic protons of the N-propyl group.

Aromatic Region: The 2,6-dimethylphenyl group has three aromatic protons. The proton at the 4-position (para) is chemically distinct from the two equivalent protons at the 3- and 5-positions (meta). This would likely result in two signals in the aromatic region, typically between δ 6.5 and 7.5 ppm. The para-proton would appear as a triplet, and the meta-protons would appear as a doublet.

Aliphatic Region: The N-propyl group will display three distinct sets of signals. The methylene (B1212753) group attached to the nitrogen (N-CH₂), the adjacent methylene group (-CH₂-), and the terminal methyl group (-CH₃) will each have a unique chemical shift and multiplicity. The N-CH₂ protons are expected to be the most deshielded of the propyl group due to the inductive effect of the nitrogen atom, likely appearing as a triplet. The internal methylene protons would appear as a sextet, and the terminal methyl protons would be the most shielded, appearing as a triplet.

Methyl Groups on the Ring: The two methyl groups at the 2- and 6-positions of the phenyl ring are chemically equivalent and would give rise to a single, sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum:

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

Aromatic Carbons: The 2,6-dimethylphenyl ring has six carbon atoms. Due to symmetry, four distinct signals are expected. The carbons bearing the methyl groups (C2 and C6), the unsubstituted meta carbons (C3 and C5), the para carbon (C4), and the carbon attached to the nitrogen (C1) will each produce a unique signal.

Aliphatic Carbons: The N-propyl group will show three distinct signals corresponding to the N-CH₂, -CH₂-, and -CH₃ carbons.

Methyl Carbons: The two equivalent methyl carbons on the aromatic ring will produce a single signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Propyl-CH₃ | ~0.9 | Triplet | ~11 |

| Propyl-CH₂ | ~1.6 | Sextet | ~20 |

| N-CH₂ | ~3.1 | Triplet | ~50 |

| Ar-CH₃ | ~2.3 | Singlet | ~18 |

| Ar-H (meta) | ~6.9 | Doublet | ~128 |

| Ar-H (para) | ~7.0 | Triplet | ~129 |

| Ar-C (meta) | ~128 | ||

| Ar-C (para) | ~129 | ||

| Ar-C (ipso, CH₃) | ~135 | ||

| Ar-C (ipso, N) | ~145 |

Disclaimer: The chemical shifts are estimations based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons of the N-propyl chain (N-CH₂ with -CH₂-, and -CH₂- with -CH₃). It would also show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H signals with their corresponding ¹³C signals.

Advanced NMR for Conformational Analysis and Dynamics

The presence of the bulky 2,6-dimethylphenyl group can lead to restricted rotation around the C-N bond, potentially giving rise to distinct conformers. Advanced NMR techniques, such as variable temperature (VT) NMR, could be used to study these conformational dynamics. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to rotation and the relative populations of different conformers. Sterically hindered N-alkylanilines are known to exhibit such dynamic behavior, and it is plausible that this compound would also display interesting conformational properties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. measurlabs.com For this compound (C₁₁H₁₇N), the exact mass of the molecular ion ([M]⁺) can be calculated. The ability of HRMS to provide highly accurate mass measurements allows for the confident determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Calculated Exact Mass

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₁H₁₇N | 163.1361 |

| [M+H]⁺ | C₁₁H₁₈N | 164.1439 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the fragment ions. nationalmaglab.org This provides detailed structural information. The fragmentation of N-alkylanilines in MS is often characterized by specific pathways. libretexts.org

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical MS/MS experiment. The fragmentation would likely involve several key pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org In this case, it would involve the loss of an ethyl radical from the propyl chain, leading to a resonance-stabilized iminium ion.

Loss of the Propyl Group: Cleavage of the N-C(propyl) bond could lead to the formation of a 2,6-dimethylanilinium (B14323929) ion.

Benzylic-type Cleavage: Fragmentation can also be initiated by cleavage of the bond beta to the aromatic ring, leading to the loss of a neutral propene molecule and the formation of a 2,6-dimethylaniline (B139824) radical cation.

Ring Fragmentation: At higher collision energies, fragmentation of the aromatic ring itself could occur, although this is generally less favorable.

The analysis of these fragmentation patterns would provide conclusive evidence for the structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of Amine and Aromatic Groups

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups: the N-propylamine moiety and the 2,6-dimethylphenyl group.

Amine Group Vibrations: The secondary amine group (N-H) in this compound is expected to exhibit a characteristic N-H stretching vibration. In secondary amines, this typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹ in the infrared spectrum. The C-N stretching vibrations are also key indicators. For aromatic amines, these bands are typically found in the 1250-1380 cm⁻¹ region. The aliphatic C-N bond of the propyl group will also have a characteristic stretching vibration, generally in the 1020-1220 cm⁻¹ range.

Aromatic Group Vibrations: The 2,6-dimethylphenyl group gives rise to a number of characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can be a useful diagnostic tool. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range. For a 1,2,3-trisubstituted benzene ring, a characteristic band is expected around 750 cm⁻¹.

Alkyl Group Vibrations: The propyl group will display characteristic C-H stretching vibrations for the CH₃ and CH₂ groups in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups will be found in the 1375-1470 cm⁻¹ range.

A summary of the expected characteristic vibrational modes for this compound based on analogous compounds is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | > 3000 | 2,6-Dimethylphenyl |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2960 | Propyl Group |

| Aromatic C=C Stretch | 1450 - 1600 | 2,6-Dimethylphenyl |

| Aliphatic C-H Bend (CH₃, CH₂) | 1375 - 1470 | Propyl Group |

| Aromatic C-N Stretch | 1250 - 1380 | Aromatic Amine |

| Aliphatic C-N Stretch | 1020 - 1220 | Alkyl Amine |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | 2,6-Dimethylphenyl |

Correlation with Molecular Structure

The positions and intensities of the vibrational bands are directly correlated with the molecular structure of this compound. The steric hindrance introduced by the two methyl groups at the 2 and 6 positions of the phenyl ring is expected to influence the electronic environment of the amine group. This can lead to shifts in the N-H and C-N stretching frequencies compared to a non-sterically hindered analogue like N-propylaniline.

Furthermore, the conformation of the propyl group relative to the phenyl ring can affect the vibrational spectra. Different rotational isomers (conformers) may exist, and their relative populations could be temperature-dependent, potentially leading to changes in the relative intensities of certain vibrational bands under different conditions. The coupling of vibrational modes between the propyl chain and the aromatic ring can also provide information about the molecular conformation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, valuable insights into its likely solid-state structure can be gained by examining the crystal structures of related substituted anilines.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of intermolecular forces. The presence of the N-H group allows for the formation of hydrogen bonds, which are strong directional interactions that play a crucial role in determining the packing arrangement. It is anticipated that N-H···N hydrogen bonds would be a prominent feature in the crystal structure, linking molecules into chains or more complex networks.

Based on studies of other substituted anilines, the following intermolecular interactions are expected to be significant in the crystal structure of this compound:

| Interaction Type | Description |

| N-H···N Hydrogen Bonding | Directional interaction between the amine hydrogen and a nitrogen atom of an adjacent molecule. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. |

| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and the π-system of an aromatic ring. |

Conformational Analysis in the Crystalline State

In the solid state, the molecule will adopt a specific, low-energy conformation. The torsional angles defining the orientation of the propyl group relative to the phenyl ring and the geometry around the nitrogen atom will be fixed in the crystal lattice. The steric clash between the propyl group and the ortho-methyl groups on the phenyl ring will be a major determinant of the preferred conformation. It is likely that the propyl group will be oriented to minimize this steric hindrance.

The conformation adopted in the crystalline state can provide valuable information about the intrinsic conformational preferences of the molecule, although it should be noted that crystal packing forces can sometimes stabilize a conformation that is not the absolute lowest in energy in the gas phase or in solution. Analysis of the bond lengths and angles within the molecule would also provide insights into the effects of steric and electronic factors on the molecular geometry.

Computational and Theoretical Chemistry Studies

Conformational Analysis using Molecular Mechanics and Dynamics

Efforts to locate existing data for these specific analyses have been unsuccessful. Therefore, the generation of a scientifically rigorous and detailed article as per the requested structure is contingent upon future computational research being conducted and published on this compound.

Docking and Molecular Dynamics Simulations

Detailed computational studies focusing specifically on the docking and molecular dynamics (MD) simulations of this compound in the context of its potential binding to generic chemical scaffolds are not extensively available in the current body of scientific literature. Computational research in this area tends to focus on molecules with known biological targets or more complex structures. However, based on the general principles of molecular docking and MD simulations and by examining studies on analogous compounds, a theoretical framework for how this compound might interact with various chemical scaffolds can be inferred.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would explore how its structural and electronic features influence its binding to different, non-specific chemical environments. The presence of the N-propyl group provides conformational flexibility, allowing the molecule to adapt its shape to fit into various binding pockets. The 2,6-dimethylphenyl group, being a bulky and hydrophobic moiety, would likely favor interactions with nonpolar regions of a chemical scaffold through van der Waals forces and hydrophobic contacts.

Molecular dynamics simulations could further elucidate the behavior of this compound when interacting with a generic scaffold over time. These simulations would reveal the stability of the docked pose and the nature of the intermolecular interactions. Key interactions would likely involve the nitrogen atom of the propylamine (B44156) group, which can act as a hydrogen bond acceptor, and the aromatic ring of the dimethylphenyl group, which can participate in π-π stacking or hydrophobic interactions.

For a hypothetical interaction with a generic hydrophobic cavity, the docking results might show the 2,6-dimethylphenyl group buried within the pocket, maximizing hydrophobic interactions. The more flexible N-propyl chain could then position itself to form additional, weaker interactions with the surrounding scaffold.

Table 1: Potential Intermolecular Interactions of this compound in a Generic Binding Pocket

| Interaction Type | Potential Interacting Group on Scaffold | Contributing Moiety on this compound |

| Hydrophobic Interactions | Aliphatic or aromatic side chains | 2,6-dimethylphenyl group, propyl chain |

| Van der Waals Forces | All atoms in the binding pocket | Entire molecule |

| Hydrogen Bonding (Acceptor) | Hydrogen bond donors (e.g., -OH, -NH) | Nitrogen atom of the propylamine |

| π-π Stacking | Aromatic rings | 2,6-dimethylphenyl group |

The stability of such a complex could be assessed using MD simulations by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand's position over the simulation time. A stable binding mode would be indicated by a low and converging RMSD value. Furthermore, the simulation could reveal the role of solvent molecules in mediating the interaction between the ligand and the scaffold.

While specific data is not available, these computational approaches provide a powerful framework for predicting and understanding the potential binding behavior of this compound with various chemical structures, guiding further experimental investigations.

Metabolic Pathway Investigations Focused on the Amine Compound Itself or As a Model

Role As a Chemical Building Block in Complex Molecular Architectures

Precursor for Amide-Based Scaffolds

The N-(2,6-dimethylphenyl) moiety is a common feature in a range of amide-based compounds. The secondary amine of N-(2,6-dimethylphenyl)-N-propylamine provides a reactive site for the formation of amide bonds through reactions with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides.

Derivatives of N-(2,6-dimethylphenyl)acetamide are significant intermediates in organic synthesis. The synthesis of these compounds typically involves the acylation of 2,6-dimethylaniline (B139824) or related structures. For example, N-(2,6-dimethylphenyl)acetamide can be formed by reacting 2,6-dimethylaniline with acetic anhydride. prepchem.com More complex derivatives are also accessible. The synthesis of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, for instance, proceeds from 2-chloro-N-(2,6-dimethylphenyl)acetamide. chemicalbook.com In this reaction, the chloro-acetamide is treated with methylamine (B109427) in tetrahydrofuran (B95107) (THF), followed by conversion to the hydrochloride salt. chemicalbook.com

Table 1: Synthesis of an N-(2,6-dimethylphenyl)acetamide Derivative

| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |

| 1 | 2-chloro-N-(2',6'-dimethylphenyl)acetamide, Methylamine | Tetrahydrofuran (THF) | N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide | 67% | chemicalbook.com |

| 2 | N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide | 1N HCl, Ethyl Acetate (B1210297) (EtOAc) | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride | - | chemicalbook.com |

The structures of these amide derivatives often exhibit specific conformational preferences due to the steric hindrance imposed by the two methyl groups on the phenyl ring. nih.govnih.govnih.gov This steric influence can be crucial in directing the three-dimensional shape of larger molecules. nih.gov

Macrocycles are large cyclic molecules that are of significant interest in supramolecular chemistry and drug discovery. researchgate.net The synthesis of nitrogen-containing macrocycles often relies on the reaction of diamines with other difunctional components, such as diacid dichlorides or dialdehydes. nih.govsemanticscholar.org

Secondary amines like this compound can theoretically be incorporated into macrocyclic frameworks. The synthesis would typically involve a stepwise approach where the amine is first functionalized to introduce another reactive group, followed by a high-dilution cyclization reaction to favor the formation of the large ring over polymerization. nih.gov The rigid and sterically defined N-(2,6-dimethylphenyl) group can act as a control element, influencing the conformation and rigidity of the resulting macrocycle. nih.gov While specific examples detailing the incorporation of this compound itself into macrocycles are not prominent, the general strategies for synthesizing polyamine macrocycles are well-established. researchgate.net

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. The this compound scaffold can be used to construct various heterocyclic systems.

Piperidine (B6355638) and piperazine (B1678402) rings are prevalent structural motifs in a vast number of pharmaceuticals. nih.govnih.govmdpi.com The N-(2,6-dimethylphenyl) group can be incorporated into molecules containing these heterocycles. A notable example is the preparation of N-(2,6-dimethyl phenyl)-2-(1-piperazine) acetamide (B32628). google.com This synthesis involves the reaction of 2-chloro-N-(2,6-xylyl) acetamide with piperazine monohydrochloride in ethanol (B145695) under reflux conditions. google.com This process highlights how the N-(2,6-dimethylphenyl)acetamide unit can be directly linked to a piperazine ring, creating a molecule with potential biological activity. google.com

Table 2: Synthesis of N-(2,6-dimethyl phenyl)-2-(1-piperazine) acetamide

| Step | Reactants | Key Reagents/Solvents | Conditions | Product | Reference |

| 1 | Piperazine dihydrochloride, Piperazine anhydrous | Absolute ethyl alcohol | Reaction to form intermediate | Piperazine monohydrochloride | google.com |

| 2 | Piperazine monohydrochloride, 2-chloro-N-(2,6-xylyl) acetamide | Absolute ethyl alcohol | Heating under reflux | N-(2,6-dimethyl phenyl)-2-(1-piperazine) acetamide | google.com |

The incorporation of the piperidine moiety is also a key strategy in medicinal chemistry, often used to modulate the pharmacological properties of a lead compound. nih.govnih.gov

Imidazole and thiazole (B1198619) are important five-membered aromatic heterocycles found in many biologically active compounds. nih.gov The synthesis of these rings often involves the condensation of smaller building blocks. While direct reactions using this compound to form these heterocycles are not commonly documented, it can serve as a precursor to intermediates used in their synthesis.

For instance, a secondary amine can be converted into a thioamide, a key precursor for thiazole synthesis. researchgate.net Thioamides react with α-haloketones in the Hantzsch thiazole synthesis or with other electrophilic reagents to form the thiazole ring. nih.govnih.gov Similarly, the synthesis of substituted imidazoles can proceed from amidines, which can be prepared from amines. rsc.org Therefore, this compound could be transformed into an N-(2,6-dimethylphenyl)-N-propyl-substituted amidine or thioamide, which would then be cyclized to form the desired heterocyclic ring.

Contribution to Diversity-Oriented Synthesis Libraries

Diversity-Oriented Synthesis (DOS) is a strategy in chemical synthesis that aims to produce collections (libraries) of structurally diverse small molecules in an efficient manner. cam.ac.uknih.gov These libraries are then screened to identify compounds with desired biological properties. The success of a DOS library relies on the structural diversity of its constituent molecules, which increases the chances of finding a "hit" in a biological screen. cam.ac.uk

This compound is a valuable building block for DOS for several reasons:

Structural Rigidity and Complexity : The 2,6-dimethylphenyl group provides a rigid, three-dimensional scaffold. Its steric bulk influences the orientation of substituents, contributing to skeletal diversity. cam.ac.uk

Reactive Handle : The secondary amine is a versatile functional group that can participate in a wide range of chemical reactions. This allows for the attachment of various other chemical moieties, leading to append-age diversity.

Scaffold Modification : The core structure can be used as a starting point for building more complex molecular skeletons, including the heterocyclic and macrocyclic systems discussed previously.

By systematically applying different reaction pathways to this building block, a library of related but structurally distinct compounds can be generated, exploring a wider region of chemical space than traditional, target-oriented synthesis. nih.gov

Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of N-(2,6-dimethylphenyl)-N-propylamine. These methods separate the target analyte from other components in a mixture based on differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of aromatic amines. Due to the structural properties of this compound, which lacks a strong native chromophore, method development often incorporates a derivatization step to enhance detection by UV-Visible or fluorescence detectors. thermofisher.comhelsinki.fi

Pre-column derivatization is a common strategy where the amine is reacted with a reagent to attach a chromophoric or fluorophoric tag. thermofisher.com This not only improves detectability but can also enhance the chromatographic properties of the analyte, such as retention and peak shape. thermofisher.com Commonly used derivatizing reagents for secondary amines include Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). mdpi.com The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. mdpi.comrsc.org

The separation is typically achieved on reversed-phase columns, such as C18 or C8, which separate compounds based on hydrophobicity. sielc.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure adequate separation from impurities and a reasonable analysis time.

The table below summarizes typical parameters for an HPLC method developed for a secondary amine after derivatization.

| Parameter | Typical Value / Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |

| Mobile Phase | A: Aqueous Buffer (e.g., 20 mM Phosphate, pH 2.8) B: Acetonitrile | Elutes analytes from the column. |

| Elution Mode | Gradient | Optimizes separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Derivatization Reagent | Dansyl Chloride or NBD-Cl | Adds a fluorescent tag to the amine for sensitive detection. mdpi.com |

| Detection | Fluorescence Detector (FLD) | Provides high sensitivity for the derivatized analyte. |

| Injection Volume | 10 - 20 µL | Volume of sample introduced into the system. |

| Column Temperature | 25 - 40 °C | Affects retention time, peak shape, and selectivity. |

This interactive table outlines a general HPLC method for secondary amines.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to poor peak shapes (tailing) and adsorption on the column. mdpi.com Therefore, derivatization is often employed to decrease polarity and improve thermal stability and volatility. gdut.edu.cn Reagents like benzenesulfonyl chloride (BSC) can be used for this purpose. gdut.edu.cn

The separation is typically performed on capillary columns with non-polar or medium-polarity stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-5MS or Rxi-5MS). gdut.edu.cnoup.com The choice of column depends on the specific separation requirements. Temperature programming, where the column temperature is gradually increased, is used to elute analytes with a wide range of boiling points. oup.com

Common detectors for the analysis of nitrogen-containing compounds include the Nitrogen-Phosphorus Detector (NPD), which offers high selectivity, and the Flame Ionization Detector (FID), which is a universal detector for organic compounds. oup.comepa.gov For unambiguous identification, a Mass Spectrometer (MS) is often coupled with the GC system. nih.gov

The table below outlines typical GC conditions for the analysis of aromatic amines.

| Parameter | Typical Value / Condition | Purpose |

| Stationary Phase | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | General-purpose non-polar column for separating a wide range of compounds. gdut.edu.cn |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. gdut.edu.cn |

| Inlet Temperature | 250 - 290 °C | Ensures rapid volatilization of the sample. gdut.edu.cn |

| Oven Program | Start at 80°C, ramp to 290°C | Separates compounds based on their boiling points and interaction with the stationary phase. gdut.edu.cn |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | NPD provides selective detection of nitrogen compounds; MS provides structural information for identification. epa.gov |

This interactive table presents a general GC method for aromatic amine analysis.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages in terms of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. cncb.ac.cn For the analysis of this compound, HPTLC can be used for identification and purity assessment.

The separation is conducted on HPTLC plates pre-coated with a stationary phase, typically silica (B1680970) gel 60 F254. akjournals.com The sample is applied to the plate as a small spot or band, and the plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample. For aromatic amines, a non-polar or moderately polar mobile phase system, such as toluene (B28343) or a mixture of benzene (B151609) and toluene, is often effective. akjournals.com

To enhance separation selectivity, especially for closely related isomers, the stationary phase can be modified. For instance, impregnating the silica gel plate with a reagent like 18-crown-6 (B118740) can alter the affinity of the stationary phase for the amines, thereby improving separation. akjournals.com

After development, the separated spots are visualized. This can be done under UV light (typically at 254 nm) if the compound absorbs UV radiation. akjournals.com For quantitative analysis, the plate is scanned with a densitometer, which measures the absorbance or fluorescence of the spots.

| Parameter | Typical Value / Condition |

| Stationary Phase | HPTLC plates, silica gel 60 F254 |

| Plate Impregnation | 18-crown-6 (optional for enhanced selectivity) akjournals.com |

| Mobile Phase | Toluene or Benzene-Toluene mixtures akjournals.com |

| Development Mode | Ascending, in a saturated chamber |

| Visualization | UV light at 254 nm akjournals.com |

| Quantification | Densitometry |

This interactive table summarizes key parameters for an HPTLC method.

Since this compound is a chiral compound, it can exist as two enantiomers. In many applications, particularly in the pharmaceutical field, it is crucial to separate and quantify these enantiomers, as they can have different biological activities. nih.gov Chiral chromatography is the primary method for assessing enantiomeric purity. researchgate.net

This separation is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). researchgate.net CSPs are designed to interact differently with each enantiomer, leading to different retention times. The most widely used CSPs are based on polysaccharides, such as cellulose (B213188) or amylose, which are derivatized with groups like 3,5-dimethylphenylcarbamate. nih.gov

The choice of mobile phase is critical for achieving separation. Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.com Normal-phase systems, using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol), often provide excellent selectivity. mdpi.com Small amounts of an amine additive, such as diethylamine, are sometimes added to the mobile phase to improve the peak shape of basic analytes. researchgate.net

| Parameter | Typical Value / Condition | Purpose |

| Technique | High-Performance Liquid Chromatography (HPLC) | |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica | Provides a chiral environment for differential interaction with enantiomers. nih.gov |

| Column | e.g., CHIRALPAK® series | Commercially available columns for chiral separations. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) | Normal-phase system often used for high selectivity in chiral separations. researchgate.net |

| Detection | UV Detector (e.g., at 220 nm) | Monitors the elution of the separated enantiomers. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls analysis time and resolution. |

This interactive table outlines typical conditions for chiral HPLC separation.

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling a chromatographic separation technique with mass spectrometry provides a powerful tool for both the identification (qualitative analysis) and measurement (quantitative analysis) of analytes in complex samples.

In complex matrices such as biological fluids or environmental samples, co-eluting substances can interfere with the analysis. Mass spectrometry provides the selectivity needed to overcome this challenge.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is highly suited for analyzing this compound in complex mixtures. nih.gov After separation on an HPLC column, the analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). sigmaaldrich.com

For qualitative analysis , a full scan mass spectrum is acquired, which provides the molecular weight of the compound from its molecular ion (e.g., [M+H]⁺). Further fragmentation of this ion (MS/MS) generates a characteristic pattern of product ions, which serves as a structural fingerprint for unambiguous identification. sigmaaldrich.com

For quantitative analysis , the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (e.g., the molecular ion) is selected and fragmented, and only one or two specific, characteristic product ions are monitored. This technique is extremely selective and sensitive, allowing for quantification at very low levels (ng/mL or lower). nih.govwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, especially for volatile analytes. nih.gov The principle is similar to LC-MS. After GC separation, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). nih.gov EI causes extensive fragmentation, producing a unique mass spectrum that can be compared to a library (e.g., NIST) for confident identification. nih.gov For quantification, Selected Ion Monitoring (SIM) can be used, where the instrument monitors only a few characteristic ions of the target analyte, increasing sensitivity compared to a full scan. nih.gov

| Technique | Ionization Mode | Mass Analysis Mode | Application |

| LC-MS/MS | ESI or APCI | Full Scan MS/MS | Qualitative (Structural Confirmation) sigmaaldrich.com |

| LC-MS/MS | ESI or APCI | Multiple Reaction Monitoring (MRM) | Quantitative (High Sensitivity & Selectivity) nih.gov |

| GC-MS | Electron Ionization (EI) | Full Scan | Qualitative (Library Matching) nih.gov |

| GC-MS | Electron Ionization (EI) | Selected Ion Monitoring (SIM) | Quantitative (Enhanced Sensitivity) nih.gov |

This interactive table compares the applications of coupled MS techniques.

Trace Analysis in Reaction Monitoring

The precise monitoring of chemical reactions is fundamental in research and development to ensure optimal yield, purity, and safety of the desired product. For the synthesis of this compound, trace analysis of the reaction mixture is crucial for tracking the consumption of reactants, the formation of the product, and the emergence of any impurities. This allows for real-time process control and optimization. The selection of an appropriate analytical methodology is contingent on the specific reaction conditions, the chemical properties of the species involved, and the required sensitivity and selectivity.

In the context of the N-alkylation of 2,6-dimethylaniline (B139824) to produce this compound, both chromatographic and spectroscopic techniques are invaluable for reaction monitoring. These methods facilitate the quantification of the starting materials, intermediates, the final product, and any by-products, even at trace levels.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques for monitoring the progress of organic reactions. Their high resolving power enables the separation and quantification of individual components within a complex reaction matrix.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound and its precursors. The sample is vaporized and separated based on boiling point and polarity on a capillary column, followed by detection with a mass spectrometer, which provides structural information for confident peak identification.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched, and then diluted with a suitable solvent before injection into the GC-MS. This allows for the creation of a reaction profile, plotting the concentration of reactants and products over time.

Sample Preparation: A typical sample preparation involves quenching the reaction aliquot in a cold solvent (e.g., ethyl acetate) to halt the reaction. This is followed by a simple liquid-liquid extraction to remove catalysts or non-volatile components. The organic layer is then dried and diluted to an appropriate concentration for GC-MS analysis.

Typical GC-MS Parameters: The choice of the GC column is critical for separating the target analyte from other reaction components. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable. The mass spectrometer can be operated in full scan mode for qualitative analysis of unknown by-products or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target compounds.

Table 1: Illustrative GC-MS Parameters for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 amu (Full Scan) |

| SIM Ions (Hypothetical) | m/z for this compound, 2,6-dimethylaniline, and key intermediates |

High-Performance Liquid Chromatography (HPLC):

HPLC is particularly useful for the analysis of less volatile or thermally labile compounds. For aromatic amines like this compound, reversed-phase HPLC with UV or mass spectrometric detection is a common approach.

The progress of the reaction can be monitored by injecting filtered and diluted aliquots of the reaction mixture directly into the HPLC system. This provides a rapid assessment of the relative concentrations of the components.

Mobile Phase and Column: A C18 column is typically used for the separation of aromatic amines. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to resolve all components of the reaction mixture effectively.

Detection: A UV detector set at a wavelength where the aromatic rings of the analytes absorb strongly (e.g., around 210-254 nm) is a common choice. For higher selectivity and sensitivity, an HPLC system can be coupled with a mass spectrometer (LC-MS). A sensitive and specific amperometric method has also been developed for the determination of 2,6-dimethylaniline, a precursor, which could be adapted for the product. nih.govresearchgate.net The limit of detection for 2,6-dimethylaniline using this method was found to be 0.8 ng/mL, with a limit of quantitation of 1.5 ng/mL. nih.govresearchgate.net Another developed UPLC method for 2,6-dimethylaniline and its isomers reported a limit of detection (LOD) of 0.007 µg/mL and a limit of quantification (LOQ) of 0.02 µg/mL. semanticscholar.org

Table 2: Representative HPLC Conditions for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 90% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or Mass Spectrometry (ESI+) |

Spectroscopic Methods

In-situ spectroscopic techniques offer the advantage of real-time reaction monitoring without the need for sampling and sample preparation. This provides immediate feedback on the reaction progress.

In-situ Infrared (IR) Spectroscopy:

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient methods for the synthesis of N-alkyl anilines is a key focus in green chemistry. Future research into the synthesis of N-(2,6-dimethylphenyl)-N-propylamine is likely to move away from traditional multi-step processes that often involve harsh reaction conditions and environmentally harmful reagents. Instead, the focus will be on developing greener, more sustainable alternatives.

One promising avenue is the use of palladium-catalyzed amination reactions in aqueous media or with bio-derived solvents. nih.gov These approaches can significantly reduce the environmental impact by minimizing the use of volatile organic compounds and allowing for easier catalyst recycling. Another sustainable strategy involves the direct amination of substituted phenols over bimetallic catalysts, which could offer a more atom-economical route to N-aryl amines. rsc.orgresearchgate.net

Recent advancements in electrochemically driven, nickel-catalyzed aryl amination also present an exciting opportunity for the synthesis of sterically hindered amines like this compound. acs.orgresearchgate.netchemrxiv.org This method offers a high degree of control and can often be performed under mild conditions, reducing energy consumption and waste generation.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Pd-catalyzed Amination in Green Solvents | Reduced use of hazardous solvents, potential for catalyst recycling. nih.gov | Optimization of reaction conditions in water or bio-derived solvents; development of highly active and stable catalysts. |

| Direct Amination of Phenols | High atom economy, utilization of readily available starting materials. rsc.org | Design of efficient bimetallic or supported catalysts; investigation of reaction mechanisms. |

| Electrochemically-driven Ni-catalyzed Amination | Mild reaction conditions, high functional group tolerance, avoidance of chemical oxidants/reductants. acs.orgresearchgate.net | Broadening the substrate scope to include sterically demanding amines; mechanistic studies to improve efficiency. |

Design of Functional Materials Incorporating the this compound Motif

The unique structural features of this compound make it an attractive building block for the creation of novel functional materials. The incorporation of this motif into polymeric structures could lead to materials with tailored electronic, optical, and mechanical properties.

For instance, polymers with N,N-dialkylaniline functionalities have been explored for their use in photoinduced block copolymerization. researchgate.net The this compound unit could be incorporated as a monomer or a functional end-group in polymers, potentially influencing properties such as solubility, thermal stability, and charge transport characteristics. The direct amination of existing polymers, such as poly(p-phenylene oxide), with this compound could also be a viable strategy for modifying material surfaces and bulk properties. rsc.orgresearchgate.net

The steric hindrance provided by the 2,6-dimethylphenyl group could be exploited to control the packing of polymer chains, leading to materials with specific morphologies and enhanced performance in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Table 2: Potential Applications of Functional Materials

| Material Type | Potential Application | Key Properties to Investigate |

|---|---|---|

| Functional Polymers | Organic electronics (OLEDs, OPVs), sensors, coatings. | Charge transport, photophysical properties, thermal stability, processability. |

| Surface-Modified Materials | Adhesion promoters, biocompatible surfaces, catalysts. | Surface energy, chemical reactivity, long-term stability. |

| Cross-linked Networks | High-performance resins, membranes for separation. | Mechanical strength, thermal resistance, permeability, and selectivity. |

Development of Advanced Analytical Probes Utilizing this Chemical Structure

The development of sensitive and selective analytical probes is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The this compound scaffold could serve as a core structure for the design of novel fluorescent and electrochemical sensors.

The electronic properties of the aniline (B41778) nitrogen can be modulated by the steric environment of the 2,6-dimethylphenyl group. This could be harnessed to create fluorescent probes that exhibit changes in their emission properties upon binding to specific analytes. For example, probes could be designed for the detection of metal ions, anions, or biologically relevant small molecules. The steric hindrance might also play a role in enhancing the selectivity of the probe by creating a specific binding pocket. While research has been conducted on fluorescent sensors for compounds like 4-nitroaniline, the unique steric and electronic features of this compound could lead to probes with novel sensing capabilities. researchgate.net

In the realm of electrochemistry, the N-aryl amine moiety can be electrochemically active. This property could be exploited to develop electrochemical sensors. The oxidation potential of the amine could be sensitive to its local environment, allowing for the detection of various analytes through changes in the electrochemical signal. The development of sensors based on sterically hindered amines could lead to improved stability and reduced electrode fouling, which are common challenges in electrochemical sensing. nih.gov